molecular formula C16H17BrN2OS B3471248 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3471248
M. Wt: 365.3 g/mol
InChI Key: RLFQTWFBGRFALS-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which is further connected to a cyclohexanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety contributes to its overall stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety, which may confer distinct biological activities and properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c17-13-8-4-7-12(9-13)14-10-21-16(18-14)19-15(20)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQTWFBGRFALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

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